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Compound of Interest

Compound Name: 4-Amino-2-methoxybenzoic acid

Cat. No.: B015975 Get Quote

A detailed spectroscopic comparison of the pharmaceutical intermediate 4-Amino-2-
methoxybenzoic acid with its synthetic precursors, 2-Methoxy-4-nitrobenzoic acid and 4-Nitro-

2-hydroxybenzoic acid, provides valuable insights into the chemical transformations occurring

at each synthetic step. This guide presents a comprehensive analysis of their FT-IR, ¹H NMR,

¹³C NMR, and UV-Vis spectral data, supported by detailed experimental protocols.

The journey from simple precursors to the versatile pharmaceutical building block, 4-Amino-2-
methoxybenzoic acid, involves key chemical modifications that are readily tracked using

spectroscopic techniques. By examining the characteristic spectral fingerprints of the starting

materials and the final product, researchers can monitor the progress of the synthesis, confirm

the identity of the intermediates, and ensure the purity of the desired compound. This guide

serves as a valuable resource for scientists and professionals in drug development by

providing a clear, data-driven comparison of these three molecules.

Synthetic Pathway Overview
The synthesis of 4-Amino-2-methoxybenzoic acid typically proceeds through a two-step

process. The first step involves the methylation of 4-Nitro-2-hydroxybenzoic acid to yield 2-

Methoxy-4-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino

group, resulting in the final product.
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Figure 1: Synthetic route to 4-Amino-2-methoxybenzoic acid.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 4-Amino-2-
methoxybenzoic acid and its precursors.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.

The transformation from precursors to the final product is clearly evidenced by the appearance

and disappearance of characteristic vibrational bands.

Functional Group

4-Nitro-2-

hydroxybenzoic acid

(cm⁻¹)

2-Methoxy-4-

nitrobenzoic acid

(cm⁻¹)

4-Amino-2-

methoxybenzoic acid

(cm⁻¹)

O-H (Carboxylic Acid) ~3100-2500 (broad) ~3100-2500 (broad) ~3100-2500 (broad)

O-H (Phenolic) ~3400 - -

N-H (Amine) - - ~3400 & ~3300

C-H (Aromatic) ~3100-3000 ~3100-3000 ~3100-3000

C=O (Carboxylic Acid) ~1680 ~1700 ~1680

C=C (Aromatic) ~1600, ~1480 ~1610, ~1470 ~1620, ~1520

NO₂ (Asymmetric) ~1530 ~1530 -

NO₂ (Symmetric) ~1350 ~1350 -

C-O (Methoxy) - ~1250 ~1250

C-N (Amine) - - ~1300
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Key Observations:

The disappearance of the phenolic O-H stretch from 4-Nitro-2-hydroxybenzoic acid and the

appearance of the C-O (methoxy) stretch in 2-Methoxy-4-nitrobenzoic acid confirms the

methylation step.

The disappearance of the strong NO₂ stretching bands and the appearance of two distinct N-

H stretching bands in the spectrum of 4-Amino-2-methoxybenzoic acid are clear indicators

of the successful reduction of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data (in DMSO-d₆, δ in ppm)

Proton Assignment
4-Nitro-2-

hydroxybenzoic acid

2-Methoxy-4-

nitrobenzoic acid

4-Amino-2-

methoxybenzoic acid

-COOH ~13.5 (s, 1H) ~13.4 (s, 1H) ~12.5 (br s, 1H)

Aromatic H ~7.8-8.2 (m, 3H) ~7.9-8.3 (m, 3H) ~6.1-7.6 (m, 3H)

-OCH₃ - ~3.9 (s, 3H) ~3.8 (s, 3H)

-NH₂ - - ~5.8 (br s, 2H)

-OH (Phenolic) ~11.0 (s, 1H) - -

¹³C NMR Spectral Data (in DMSO-d₆, δ in ppm)

Carbon Assignment
4-Nitro-2-

hydroxybenzoic acid

2-Methoxy-4-

nitrobenzoic acid

4-Amino-2-

methoxybenzoic acid

C=O ~170 ~168 ~169

Aromatic C ~115-150 ~110-155 ~100-150

-OCH₃ - ~57 ~56
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Key Observations:

The ¹H NMR spectrum of 2-Methoxy-4-nitrobenzoic acid shows a new singlet at

approximately 3.9 ppm, corresponding to the methoxy protons, which is absent in the

spectrum of 4-Nitro-2-hydroxybenzoic acid.

In the ¹H NMR spectrum of 4-Amino-2-methoxybenzoic acid, the aromatic protons are

shifted upfield compared to its nitro-substituted precursors due to the electron-donating

nature of the amino group. A broad singlet corresponding to the amino protons appears

around 5.8 ppm.

The ¹³C NMR spectra reflect the changes in the electronic environment of the aromatic

carbons upon substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The λmax values are influenced by the extent of conjugation and the nature of the substituents

on the aromatic ring.

Compound λmax (nm) Solvent

4-Nitro-2-hydroxybenzoic acid ~270, ~340 Ethanol

2-Methoxy-4-nitrobenzoic acid ~275 Ethanol

4-Amino-2-methoxybenzoic

acid
~240, ~310 Methanol

Key Observations:

The presence of the nitro group, a strong chromophore, results in absorptions at longer

wavelengths for the precursors.

The conversion of the nitro group to an amino group in the final product leads to a significant

blue shift (hypsochromic shift) in the main absorption band, which is characteristic of the

removal of the electron-withdrawing nitro group and the introduction of the electron-donating

amino group.
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Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation: A small amount of the solid sample was mixed with potassium bromide

(KBr) powder and pressed into a thin pellet.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and

automatically subtracted from the sample spectrum.

NMR Spectroscopy
Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at

2.50 ppm.

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical

shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the sample was prepared in the specified solvent

(ethanol or methanol) to an appropriate concentration to ensure the absorbance was within

the linear range of the instrument (typically below 1.0).
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Data Acquisition: The spectrum was scanned over a wavelength range of 200-400 nm. The

solvent was used as the blank. The wavelength of maximum absorbance (λmax) was

determined from the resulting spectrum.

Conclusion
The spectroscopic comparison of 4-Amino-2-methoxybenzoic acid with its precursors, 4-

Nitro-2-hydroxybenzoic acid and 2-Methoxy-4-nitrobenzoic acid, effectively illustrates the

chemical transformations occurring during its synthesis. Each spectroscopic technique provides

unique and complementary information, allowing for a thorough characterization of each

compound. The distinct shifts in FT-IR bands, NMR signals, and UV-Vis absorption maxima

serve as reliable markers for monitoring the progress of the methylation and reduction

reactions, ultimately confirming the successful synthesis of the target molecule. This guide

provides a foundational dataset and experimental framework for researchers engaged in the

synthesis and analysis of this important pharmaceutical intermediate.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unveiling the Molecular
Evolution of 4-Amino-2-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b015975#spectroscopic-comparison-of-4-amino-2-
methoxybenzoic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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